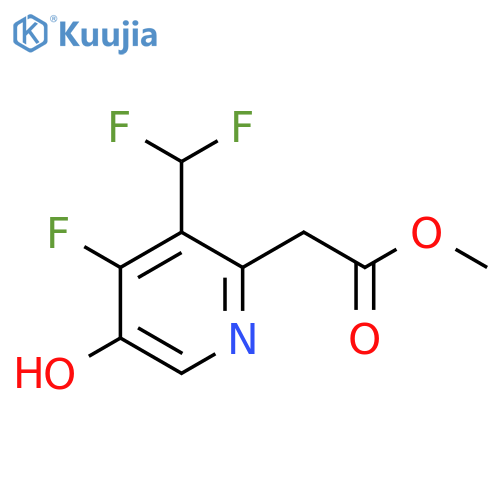Cas no 1805980-46-4 (Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate)

1805980-46-4 structure
商品名:Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate
CAS番号:1805980-46-4
MF:C9H8F3NO3
メガワット:235.15993309021
CID:4881990
Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate
-
- インチ: 1S/C9H8F3NO3/c1-16-6(15)2-4-7(9(11)12)8(10)5(14)3-13-4/h3,9,14H,2H2,1H3
- InChIKey: FNNTTWJJCDEZML-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CN=C(CC(=O)OC)C=1C(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 252
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 59.4
Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029036172-250mg |
Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate |
1805980-46-4 | 95% | 250mg |
$940.80 | 2022-04-01 | |
| Alichem | A029036172-500mg |
Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate |
1805980-46-4 | 95% | 500mg |
$1,634.45 | 2022-04-01 | |
| Alichem | A029036172-1g |
Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate |
1805980-46-4 | 95% | 1g |
$3,155.55 | 2022-04-01 |
Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate 関連文献
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
1805980-46-4 (Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate) 関連製品
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
